4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine
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Description
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine is a useful research compound. Its molecular formula is C21H26ClF3N4O4S and its molecular weight is 522.97. The purity is usually 95%.
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Biological Activity
The compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure suggests possible interactions with biological targets, particularly in the context of anti-inflammatory and antibacterial activities. This article reviews the biological activity of this compound based on available data from diverse research studies.
- Molecular Formula : C₁₅H₁₄ClF₃N₂O₃S
- Molecular Weight : 394.79 g/mol
- CAS Number : 338775-51-2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory processes. The presence of the pyridine and oxazole moieties suggests that it may act as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation.
Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, a study on related oxazole derivatives demonstrated their ability to selectively inhibit COX-II with IC50 values ranging from 0.52 μM to 22.25 μM, suggesting a promising therapeutic index for inflammation-related conditions .
Compound | IC50 (μM) | Selectivity |
---|---|---|
PYZ16 | 0.52 | High |
Celecoxib | 0.78 | Moderate |
The compound's potential as a COX-II inhibitor aligns with findings from other studies that highlight the importance of structural modifications in enhancing selectivity and potency against inflammatory pathways.
Antibacterial Activity
In addition to its anti-inflammatory properties, there is emerging evidence that this compound may possess antibacterial activity. A review on the synthesis and antibacterial efficacy of related compounds noted that structures incorporating trifluoromethyl groups often enhance antimicrobial potency against resistant strains .
Case Studies
-
Case Study on COX Inhibition :
A recent study evaluated several derivatives of bipiperidine for their COX inhibitory effects. The findings suggested that modifications at the pyridine and oxazole positions significantly influenced their biological activity, with some derivatives showing up to 64% inhibition in vivo compared to standard treatments like Celecoxib . -
Antimicrobial Efficacy :
Another investigation focused on the antibacterial properties of similar compounds against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. The results indicated that certain derivatives exhibited effective inhibition at concentrations below 10 μM, showcasing their potential as novel antimicrobial agents .
Properties
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClF3N4O4S/c1-13-19(14(2)33-27-13)34(30,31)29-9-3-16(4-10-29)28-7-5-17(6-8-28)32-20-18(22)11-15(12-26-20)21(23,24)25/h11-12,16-17H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKOXUCHSWDACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClF3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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